molecular formula C12H17N3O B12999122 5-Isobutyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one

5-Isobutyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one

Cat. No.: B12999122
M. Wt: 219.28 g/mol
InChI Key: DTLRMLSCHUEKJV-UHFFFAOYSA-N
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Description

5-Isobutyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is a heterocyclic compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes a pyridine ring fused to a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Isobutyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Isobutyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isobutyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is unique due to its specific isobutyl substitution and the combination of pyridine and diazepine rings

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

5-(2-methylpropyl)-3,4-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2-one

InChI

InChI=1S/C12H17N3O/c1-9(2)8-15-7-5-11(16)14-10-4-3-6-13-12(10)15/h3-4,6,9H,5,7-8H2,1-2H3,(H,14,16)

InChI Key

DTLRMLSCHUEKJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC(=O)NC2=C1N=CC=C2

Origin of Product

United States

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